((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile

Description

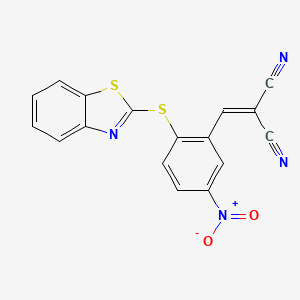

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile is a structurally complex organic compound characterized by a methylene-1,1-dicarbonitrile core functionalized with a benzothiazole-thioether moiety and a nitro-substituted aromatic ring. This combination suggests applications in materials science (e.g., as a ligand or precursor for coordination polymers) or agrochemical research (e.g., as a bioactive scaffold). Its structural analogs, such as ((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile and ((4-piperidylphenyl)methylene)methane-1,1-dicarbonitrile, are documented in laboratory and commercial contexts, implying a research-focused niche for this compound class .

Properties

IUPAC Name |

2-[[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8N4O2S2/c18-9-11(10-19)7-12-8-13(21(22)23)5-6-15(12)24-17-20-14-3-1-2-4-16(14)25-17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXYVSSPOKKSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with 5-nitro-2-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of dyes, pigments, and other materials due to its unique chemical structure.

Mechanism of Action

The mechanism by which ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also play a role in its biological activity by undergoing metabolic transformations.

Comparison with Similar Compounds

Key Observations:

The benzothiazole-thioether moiety may stabilize charge transfer interactions, unlike the quinolylamino or piperidylphenyl groups.

Solubility and Stability: The nitro and sulfur-containing groups likely reduce aqueous solubility compared to the piperidylphenyl analog, which has a basic nitrogen capable of salt formation . Nitro groups can destabilize compounds under thermal or photolytic conditions, necessitating cautious storage compared to the quinolylamino derivative, which lacks such labile substituents .

Biological Activity

The compound ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile (CAS: 1023558-35-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, based on various studies and research findings.

- Molecular Formula : C17H8N4O2S

- Molecular Weight : 364.41 g/mol

- CAS Number : 1023558-35-1

- Structure :

Chemical Structure

Research indicates that compounds similar to This compound exhibit significant antitumor activity through various mechanisms:

- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- DNA Interaction : The compound has been observed to bind to DNA, particularly in the minor groove, which may inhibit replication and transcription processes critical for cancer cell proliferation .

Case Studies

A recent study evaluated the antitumor efficacy of this compound against several human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D Viability |

| HCC827 | 20.46 ± 8.63 | 3D Viability |

| NCI-H358 | 16.00 ± 9.38 | 3D Viability |

The compound showed higher efficacy in the two-dimensional assays compared to three-dimensional assays, suggesting a more favorable environment for its action in traditional culture settings .

Efficacy Against Bacteria

The compound also displays notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

Comparative Analysis

A comparative analysis of antimicrobial activity was performed using standard antibiotics as controls:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Penicillin | 18 | S. aureus |

| Ciprofloxacin | 20 | P. aeruginosa |

The compound exhibited a moderate zone of inhibition compared to standard antibiotics, indicating potential as an alternative antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.